1-(4-chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide
Description
This compound is a synthetic small molecule characterized by a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and a pyrimidinyl-imidazole ethyl side chain. The 4-chlorophenyl moiety may enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-17-6-4-16(5-7-17)21(8-1-2-9-21)20(28)26-13-15-27-14-12-25-19(27)18-23-10-3-11-24-18/h3-7,10-12,14H,1-2,8-9,13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYAYDBCPBTKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclopentanecarboxamide backbone, a pyrimidine ring, and an imidazole moiety. The presence of the 4-chlorophenyl group suggests potential interactions with various biological targets due to its electron-withdrawing properties, which can enhance the compound's lipophilicity and bioavailability.
Targeting Kinases
Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer progression. For example, it has shown potential in inhibiting Polo-like kinase 4 (PLK4), which is crucial for centriole biogenesis. Overexpression of PLK4 is linked to various cancers, making it a viable target for therapeutic intervention .
Anti-inflammatory Activity
The compound's structural features suggest it may also inhibit lipoxygenases (LOXs), enzymes that play a significant role in the inflammatory response. In vitro studies have demonstrated that derivatives containing chlorophenyl groups exhibit potent inhibition of LOX activity, which is associated with reduced production of pro-inflammatory mediators .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
In Vivo Studies
In vivo studies using xenograft models have further validated the anti-cancer properties of this compound. Notably, it significantly inhibited tumor growth in mice models bearing HCT116 xenografts, demonstrating its therapeutic potential in colorectal cancer .
Case Studies
- Colorectal Cancer Treatment : A study evaluated the efficacy of this compound in inhibiting cell proliferation in colorectal cancer models. The results indicated a dose-dependent reduction in tumor size and proliferation markers such as Ki67, suggesting significant anti-tumor activity .
- Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses in animal models. The results showed decreased levels of inflammatory cytokines following treatment, indicating a promising role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlighted that modifications to the phenyl and pyrimidine rings significantly influenced the biological activity. The presence of electron-withdrawing groups like chlorine enhanced potency against both PLK4 and LOX, while variations in alkyl substituents on the imidazole ring affected solubility and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole and Pyrimidine Motifs
The compound shares structural features with several analogues, including:
Pharmacological and Physicochemical Comparisons
- Binding Affinity : The pyrimidinyl-imidazole ethyl chain may mimic ATP or cofactor binding in kinase targets, similar to imidazole-containing inhibitors like ’s compound. However, the rigid cyclopentane core could restrict conformational flexibility, reducing off-target effects compared to hydrazinecarboxamide derivatives .
- Synthetic Accessibility : The target compound’s cyclopentanecarboxamide scaffold may require fewer synthetic steps than ’s benzodioxol-propylidene hydrazinecarboxamide, which demands stereoselective crystallization for configuration confirmation .
Research Findings and Limitations
- confirms the (E)-configuration of its analogous compound via X-ray crystallography, a method applicable to the target compound for stereochemical validation .
- highlights the prevalence of pyrimidine-imidazole hybrids in drug discovery, though the lack of bioactivity data for the listed compounds precludes direct functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
